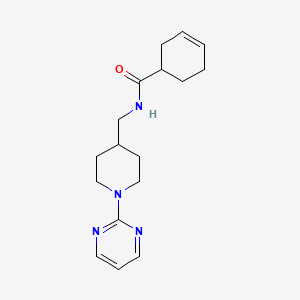

N-((1-(嘧啶-2-基)哌啶-4-基)甲基)环己-3-烯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides, has been reported in the literature. These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction was promoted by I2 and TBHP, and the conditions were mild and metal-free .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .科学研究应用

DPP IV 抑制剂和糖尿病治疗

研究强调了二肽基肽酶 IV (DPP IV) 作为 2 型糖尿病 (T2DM) 治疗的治疗靶点的关键作用。DPP IV 抑制剂,如 N-((1-(嘧啶-2-基)哌啶-4-基)甲基)环己-3-烯甲酰胺衍生物,通过防止肠促胰岛素降解激素分子的降解,在增强胰岛素分泌方面显示出前景。这种方法提供了一种通过调节胰岛素分泌来控制血糖水平的潜在途径,而不会产生与某些当前疗法相关的长期副作用 (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

杂环合成和生物应用

该化合物的核心结构包含嘧啶和哌啶元素,是合成各种杂环化合物的基础。此类结构在创建针对多种疾病的药物中起着至关重要的作用。合成结构多样的哌啶和嘧啶的灵活性使得能够开发天然产物类似物和治疗相关化合物,展示了该化合物在药物化学和药物开发中的广泛适用性 (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

抗炎和镇痛应用

嘧啶衍生物,包括与 N-((1-(嘧啶-2-基)哌啶-4-基)甲基)环己-3-烯甲酰胺相关的衍生物,已被确认为有效的抗炎和镇痛剂。这些化合物通过抑制关键的炎症介质发挥作用,在开发具有最小毒性的新型抗炎药方面显示出显着的潜力。这一研究途径可能导致慢性炎症和疼痛管理的新疗法,突出了该化合物在发现新的治疗剂中的相关性 (H. Rashid, M. Martines, A. Duarte, Juliana Jorge, Shagufta Rasool, R. Muhammad, Nasir Ahmad, M. Umar, 2021).

抗癌活性

N-((1-(嘧啶-2-基)哌啶-4-基)甲基)环己-3-烯甲酰胺及其类似物的结构特征在其抗癌特性中起着重要作用。对含有嘧啶衍生物的有机锡(IV)配合物进行的研究揭示了它们对各种癌细胞系的高细胞毒活性。这种活性归因于配体-锡键的稳定性和有机锡部分赋予的亲脂性,表明该化合物在癌症治疗策略中的潜在效用 (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din., 2018).

作用机制

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .

Mode of Action

Similar compounds have been shown to bind to their target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can inhibit the activity of the target enzyme, leading to changes in the cell’s function .

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds have been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

属性

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O/c22-16(15-5-2-1-3-6-15)20-13-14-7-11-21(12-8-14)17-18-9-4-10-19-17/h1-2,4,9-10,14-15H,3,5-8,11-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBLDKOOFSOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol](/img/structure/B2976519.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)

![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)

![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)